![molecular formula C20H22ClN3OS2 B2499372 N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropancarbonsäureamidhydrochlorid CAS No. 1185065-16-0](/img/structure/B2499372.png)
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropancarbonsäureamidhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3OS2 and its molecular weight is 419.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported to be less than 64 μg/mL for some derivatives, indicating strong antibacterial activity .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Compounds containing thieno[2,3-c]pyridine and benzo[d]thiazole moieties have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors. The unique structure of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride may enhance its effectiveness against specific cancer types by targeting unique pathways involved in tumor growth and survival .
Neurological Applications
Compounds with similar structures have been studied for their neuroprotective effects and potential use in treating neurological disorders such as anxiety and depression. The benzothiazole moiety is known for its interaction with neurotransmitter systems, which can lead to anxiolytic and antidepressant effects. Research has suggested that derivatives of this compound could modulate GABAergic activity, thereby providing therapeutic benefits in anxiety disorders without the adverse effects commonly associated with traditional benzodiazepines .
Synthesis and Characterization
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride involves multi-step reactions that include acylation and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. For example, X-ray analysis has provided insights into the crystal structure and bonding characteristics of related compounds, which is crucial for understanding their biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the benzo[d]thiazole or thieno[2,3-c]pyridine rings can significantly influence biological activity. Research has shown that specific modifications can enhance binding affinity to target receptors or improve solubility and bioavailability. For instance, the introduction of alkyl groups or halogens has been linked to increased potency against certain biological targets .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been known to interfere with the normal functioning of the bacterial cells, leading to their death .
Pharmacokinetics
Benzothiazole derivatives have been known to exhibit good bioavailability . The ADMET calculation showed favorable pharmacokinetic profile of synthesized compounds .
Result of Action
Benzothiazole derivatives have been known to exhibit potent anti-tubercular activity, indicating their ability to kill or inhibit the growth of mycobacterium tuberculosis .
Biologische Aktivität
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, particularly focusing on its effects as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair and cancer progression.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₉H₂₂ClN₃OS
- Molecular Weight : 367.01 g/mol
- Key Functional Groups :
- Benzo[d]thiazole moiety
- Tetrahydrothieno[2,3-c]pyridine core
- Cyclopropanecarboxamide group
Synthesis
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride typically involves multi-step organic reactions including cyclization and functional group modifications. Detailed synthetic pathways can be found in various studies focusing on similar benzo[d]thiazole derivatives .
Inhibition of APE1
Research has shown that this compound exhibits potent inhibitory activity against APE1. It has been demonstrated to have low micromolar potency in both purified enzyme assays and whole-cell extract assays. Specifically, it potentiates the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), which are commonly used in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzo[d]thiazole and thieno[2,3-c]pyridine components significantly influence the biological activity of the compound. For instance:
Modification | Effect on Activity |
---|---|
Substituting different alkyl groups on the thieno ring | Alters binding affinity to APE1 |
Varying the position of substituents on the benzo[d]thiazole | Impacts cytotoxicity in cancer cell lines |
These findings suggest that careful structural modifications can enhance the efficacy of this class of compounds .
Pharmacokinetics and ADME Properties
In vivo studies have demonstrated favorable pharmacokinetic profiles for this compound. Following intraperitoneal administration at a dose of 30 mg/kg in mice, it showed good plasma and brain exposure levels. This suggests potential for effective central nervous system penetration, which is crucial for treating brain tumors .
Case Studies
Several case studies have highlighted the therapeutic potential of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride:
- Combination Therapy with Alkylating Agents :
- Mechanistic Studies :
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2.ClH/c1-2-23-10-9-13-16(11-23)26-20(22-18(24)12-7-8-12)17(13)19-21-14-5-3-4-6-15(14)25-19;/h3-6,12H,2,7-11H2,1H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLCUTHDDXNLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5CC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.